3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a cyclopropylmethyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylmethylamine with diethyl malonate in the presence of a base can lead to the formation of the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyrimidine derivatives
Scientific Research Applications
3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: A precursor in the synthesis of the compound.
Diethyl malonate: Another precursor used in the synthesis.
Cyclopropane derivatives: Compounds with similar cyclopropyl groups but different functional groups .
Uniqueness
3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of a cyclopropylmethyl group and a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10N2O4 |
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Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7-6(8(13)14)3-10-9(15)11(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,10,15)(H,13,14) |
InChI Key |
PQGZQRCINDACFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C(=CNC2=O)C(=O)O |
Origin of Product |
United States |
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